molecular formula C10H18O4 B12780756 Rby9PL2htv CAS No. 156048-92-9

Rby9PL2htv

Cat. No.: B12780756
CAS No.: 156048-92-9
M. Wt: 202.25 g/mol
InChI Key: NRXIYKWMCOQUTK-MRVPVSSYSA-N
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Description

1-Methyl (3R)-3-(2-methylpropyl)pentanedioate, also known by its Unique Ingredient Identifier RBY9PL2HTV, is a compound with the molecular formula C10H18O4. It is a monomethyl ester of pentanedioic acid, featuring a stereocenter at the 3-position, which is in the R configuration .

Preparation Methods

The synthesis of 1-Methyl (3R)-3-(2-methylpropyl)pentanedioate can be achieved through various synthetic routes. One common method involves the esterification of pentanedioic acid with methanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture to drive the reaction to completion. Industrial production methods may employ continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

1-Methyl (3R)-3-(2-methylpropyl)pentanedioate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl (3R)-3-(2-methylpropyl)pentanedioate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl (3R)-3-(2-methylpropyl)pentanedioate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial in various biological processes and can influence the compound’s bioavailability and activity .

Comparison with Similar Compounds

1-Methyl (3R)-3-(2-methylpropyl)pentanedioate can be compared with other similar compounds, such as:

    Tertiary butyl esters: These compounds share similar ester functional groups but differ in their alkyl substituents.

    Other pentanedioic acid esters: Compounds like dimethyl pentanedioate and ethyl pentanedioate have different ester groups but similar core structures.

The uniqueness of 1-Methyl (3R)-3-(2-methylpropyl)pentanedioate lies in its specific stereochemistry and the presence of the 2-methylpropyl group, which can influence its reactivity and applications .

Properties

CAS No.

156048-92-9

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

(3R)-3-(2-methoxy-2-oxoethyl)-5-methylhexanoic acid

InChI

InChI=1S/C10H18O4/c1-7(2)4-8(5-9(11)12)6-10(13)14-3/h7-8H,4-6H2,1-3H3,(H,11,12)/t8-/m1/s1

InChI Key

NRXIYKWMCOQUTK-MRVPVSSYSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)CC(=O)OC

Canonical SMILES

CC(C)CC(CC(=O)O)CC(=O)OC

Origin of Product

United States

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